molecular formula C9H13Cl2N5O B6609439 3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride CAS No. 2248272-12-8

3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride

Cat. No.: B6609439
CAS No.: 2248272-12-8
M. Wt: 278.14 g/mol
InChI Key: VCALYUKZBTVXFY-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride is a heterocyclic compound with a unique structure that combines pyrimidine and diazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base, such as sodium methoxide in butanol, which facilitates the cyclization process . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization, leading to the formation of the desired pyrimidine-diazine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or diazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and diazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-aminoethyl)-2-methylpyrimido[4,5-d]pyrimidin-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.2ClH/c1-6-11-4-7-8(13-6)12-5-14(3-2-10)9(7)15;;/h4-5H,2-3,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCALYUKZBTVXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN(C2=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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